molecular formula C6H16ClN3 B7983659 4-Hydrazinyl-1-methylpiperidine hydrochloride CAS No. 1245643-76-8

4-Hydrazinyl-1-methylpiperidine hydrochloride

Cat. No.: B7983659
CAS No.: 1245643-76-8
M. Wt: 165.66 g/mol
InChI Key: OIBPBVMOWLQPRF-UHFFFAOYSA-N
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Description

4-Hydrazinyl-1-methylpiperidine hydrochloride is a chemical compound with the molecular formula C6H16ClN3 and a molecular weight of 165.67 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-1-methylpiperidine hydrochloride typically involves the reaction of 1-methylpiperidine with hydrazine under controlled conditions. One common method involves the use of tert-butyl N-(1-methyl-piperidin-4-ylidene)-hydrazinecarboxylate as an intermediate, which is then reacted with borane in tetrahydrofuran (THF) to yield the desired product . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the hydrazine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as chromatography on silica gel, eluting with methanol/dichloromethane, are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-1-methylpiperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azo compounds, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted piperidine derivatives .

Scientific Research Applications

4-Hydrazinyl-1-methylpiperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-1-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydrazinyl-1-methylpiperidine hydrochloride is unique due to the presence of both the hydrazine and piperidine functional groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1-methylpiperidin-4-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3.ClH/c1-9-4-2-6(8-7)3-5-9;/h6,8H,2-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBPBVMOWLQPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-76-8
Record name Piperidine, 4-hydrazinyl-1-methyl-, hydrochloride (1:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245643-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 2-(1-methylpiperidin-4-yl)hydrazinecarboxylate (350 mg, 1.53 mmol) in sat. HCl/EtOAc solution (20 mL) was stirred at room temperature overnight. The solvent was removed under reduce pressure to afford 4-hydrazinyl-1-methylpiperidine hydrochloride (253 mg, 100% yield), which was used in the next step without further purification. LCMS (ESI) m/z: 130.3 [M+H+].
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

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